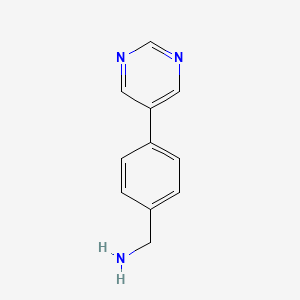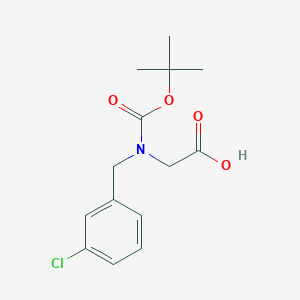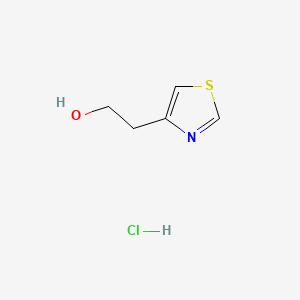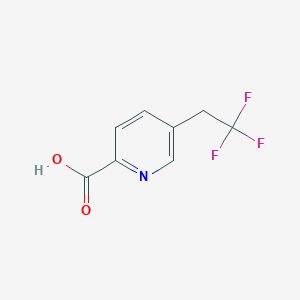
2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a suitable chlorinated and fluorinated reagent. The reaction conditions often require the use of a base and a solvent such as ethanol or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different oxadiazole derivatives.
Reduction Reactions: Reduction can lead to the formation of corresponding hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while oxidation reactions can produce various oxidized oxadiazole compounds.
科学的研究の応用
2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzimidazole
- 2-(1-Chloroethyl)-1-(difluoromethyl)benzimidazole hydrochloride
Uniqueness
2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H5ClF2N2O |
|---|---|
分子量 |
182.55 g/mol |
IUPAC名 |
2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C5H5ClF2N2O/c1-2(6)4-9-10-5(11-4)3(7)8/h2-3H,1H3 |
InChIキー |
QCJFYINTZDFIFM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(O1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





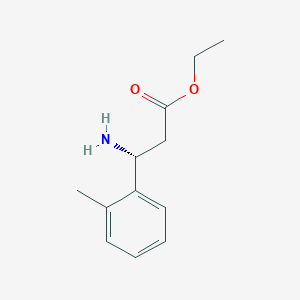
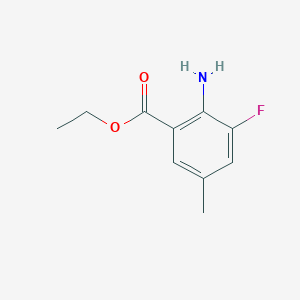
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)
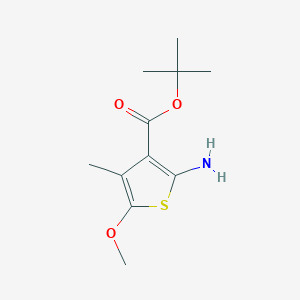
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
